
1-Butyl-1H-1,2,3-triazole-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-1H-1,2,3-triazole-4-methanol is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,3-triazole-4-methanol can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the butyl group and the methanol moiety. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction, which forms the triazole ring. The butyl group can be introduced through alkylation, and the methanol moiety can be added via hydroxymethylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 1-Butyl-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学研究应用
1-Butyl-1H-1,2,3-triazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
相似化合物的比较
1-Benzyl-1H-1,2,3-triazole-4-methanol: Similar structure but with a benzyl group instead of a butyl group.
1-Phenyl-1H-1,2,3-triazole-4-methanol: Contains a phenyl group, offering different chemical properties.
Uniqueness: 1-Butyl-1H-1,2,3-triazole-4-methanol is unique due to its butyl group, which imparts distinct hydrophobic characteristics and influences its solubility and reactivity compared to its benzyl and phenyl counterparts.
属性
CAS 编号 |
77177-23-2 |
|---|---|
分子式 |
C7H13N3O |
分子量 |
155.20 g/mol |
IUPAC 名称 |
(1-butyltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h5,11H,2-4,6H2,1H3 |
InChI 键 |
BXBAADDDPIDOCA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(N=N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
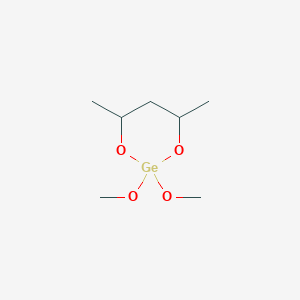
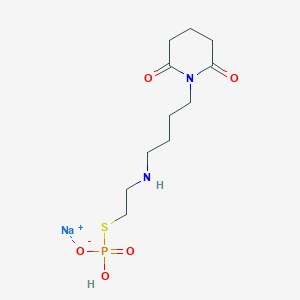
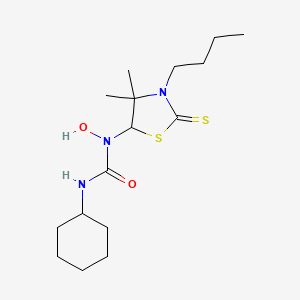
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
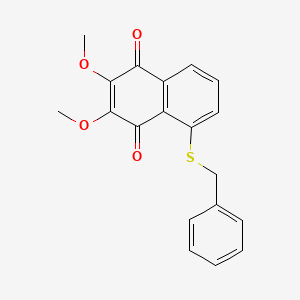
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
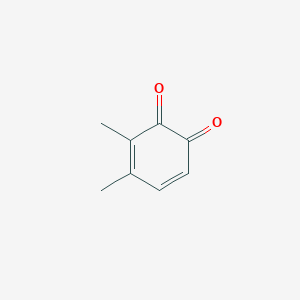
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
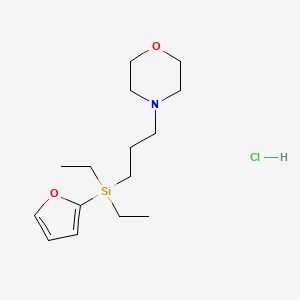
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
